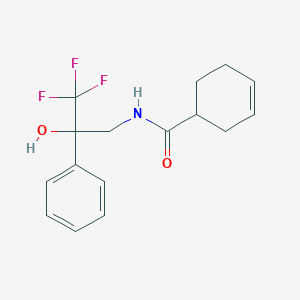
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide, also known as TTP488, is a small molecule drug that has shown potential in the treatment of Alzheimer's disease. It belongs to the class of compounds known as glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is an enzyme that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects, making it a promising target for the development of drugs for the treatment of neurodegenerative diseases like Alzheimer's.
作用機序
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide works by inhibiting GSK-3, an enzyme that is involved in the phosphorylation of tau protein. Tau protein is a key component of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. Inhibition of GSK-3 prevents the phosphorylation of tau protein, which in turn reduces the formation of neurofibrillary tangles and improves neuronal function.
Biochemical and Physiological Effects:
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of Alzheimer's disease. These include:
- Reduction of beta-amyloid plaques in the brain
- Improvement of cognitive function
- Reduction of inflammation and oxidative stress in the brain
- Prevention of neuronal cell death
- Reduction of tau protein phosphorylation
実験室実験の利点と制限
One advantage of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in terms of its neuroprotective effects. However, there are also some limitations to its use in lab experiments. For example, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the brain. Additionally, more research is needed to determine the optimal dosage and dosing regimen for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide.
将来の方向性
There are several future directions for research on N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide. These include:
- Further preclinical studies to determine the optimal dosage and dosing regimen for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
- Clinical trials to evaluate the safety and efficacy of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide in humans with Alzheimer's disease
- Studies to investigate the potential use of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide in the treatment of other neurodegenerative diseases
- Development of more potent and selective GSK-3 inhibitors based on the structure of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
In conclusion, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide is a promising drug candidate for the treatment of Alzheimer's disease. Its mechanism of action involves the inhibition of GSK-3, which has been shown to have neuroprotective effects in preclinical models of Alzheimer's disease. While there are some limitations to its use in lab experiments, further research is needed to determine its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
合成法
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide involves a multi-step process that starts with the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with cyclohexanone to form the corresponding cyclohexenone derivative. This is followed by a series of reactions involving the use of various reagents and catalysts to produce the final product, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide.
科学的研究の応用
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to have neuroprotective effects. In a study published in the Journal of Alzheimer's Disease, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide was shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brains of transgenic mice with Alzheimer's disease. Another study published in the Journal of Neurochemistry showed that N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide reduced inflammation and oxidative stress in the brains of rats with traumatic brain injury.
特性
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)15(22,13-9-5-2-6-10-13)11-20-14(21)12-7-3-1-4-8-12/h1-3,5-6,9-10,12,22H,4,7-8,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTAXHJEPCJXKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

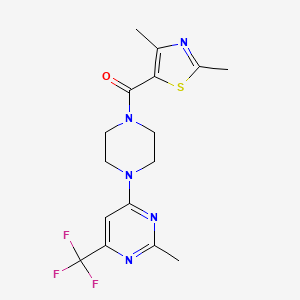
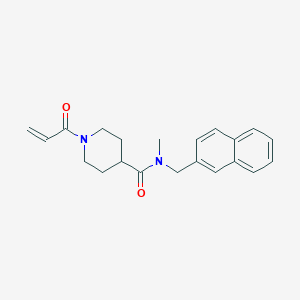


![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)
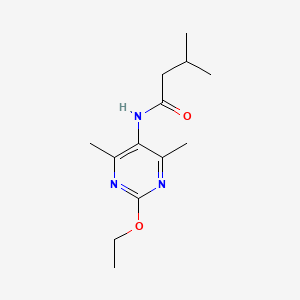

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
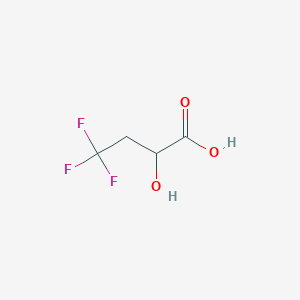

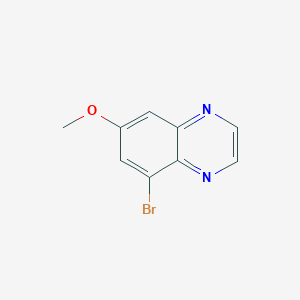

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)